1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1039952-75-4
VCID: VC2910220
InChI: InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3
SMILES: CC(C1=CC=NC=C1)N2CCC(CC2)N
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

CAS No.: 1039952-75-4

Cat. No.: VC2910220

Molecular Formula: C12H19N3

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine - 1039952-75-4

Specification

CAS No. 1039952-75-4
Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
IUPAC Name 1-(1-pyridin-4-ylethyl)piperidin-4-amine
Standard InChI InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3
Standard InChI Key BSKFVHPAVOWLBA-UHFFFAOYSA-N
SMILES CC(C1=CC=NC=C1)N2CCC(CC2)N
Canonical SMILES CC(C1=CC=NC=C1)N2CCC(CC2)N

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Composition

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine features two principal heterocyclic systems: a piperidine ring and a pyridine ring. The piperidine ring contains a primary amine group at the 4-position, while the pyridine ring is attached to the piperidine nitrogen via an ethyl linker. This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions.

Chemical Identity

The molecular structure of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine contains fundamental elements that define its chemical identity and potential reactivity. Based on structural analysis and comparison with related compounds, the following properties can be inferred:

PropertyValue/Description
Molecular FormulaC12H19N3
Molecular WeightApproximately 205.3 g/mol
IUPAC Name1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Functional GroupsPiperidine, pyridine, primary amine
Chiral CentersPotential chirality at the ethyl linker

Structural Comparison with Related Compounds

The structural features of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine can be compared with similar compounds to understand potential differences in chemical behavior and biological activity. A related compound, (1-Pyridin-4-yl)piperidine, shares the pyridin-4-yl substituent but lacks both the ethyl linker and the 4-amine group on the piperidine ring . This structural difference is significant as it would affect the compound's physicochemical properties and potential biological interactions.

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on structure-property relationships observed in similar heterocyclic compounds, the following physical and chemical properties can be estimated for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on similar piperidine derivatives
Melting PointEstimated 75-90°CComparison with related compounds such as (1-Pyridin-4-yl)piperidine (78-83°C)
Boiling PointApproximately 290-310°CBased on related compound (1-Pyridin-4-yl)piperidine (281.2±13.0°C)
SolubilityLikely soluble in polar solventsBased on presence of amine group and nitrogen-containing heterocycles
DensityApproximately 1.0-1.1 g/cm³Similar to (1-Pyridin-4-yl)piperidine (1.0±0.1 g/cm³)

Chemical Reactivity

The reactivity of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would be primarily determined by its functional groups. The compound contains three nitrogen atoms with different chemical environments:

  • The basic tertiary amine of the piperidine ring

  • The less basic pyridine nitrogen

  • The primary amine at the 4-position of piperidine

Each of these sites would exhibit different reactivity patterns and participate in different types of reactions. The primary amine group would be particularly reactive, capable of participating in various transformations including acylation, alkylation, and condensation reactions.

Synthesis Methodologies

Reductive Amination Approach

A viable synthetic route might involve reductive amination between 4-acetylpyridine and N-protected piperidin-4-amine, followed by deprotection:

  • Protection of piperidin-4-amine (e.g., with Boc)

  • Reductive amination with 4-acetylpyridine using a reducing agent such as sodium cyanoborohydride

  • Deprotection of the Boc group using acidic conditions

Alkylation Approach

Another potential route could involve alkylation of piperidin-4-amine with a suitable pyridine derivative:

  • Synthesis of 1-(pyridin-4-yl)ethyl halide

  • Protection of piperidin-4-amine

  • Alkylation of the piperidine nitrogen with the pyridine derivative

  • Deprotection of the amine

Purification Methods

Purification of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would likely involve standard techniques used for similar heterocyclic compounds:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Formation of acid salts (e.g., hydrochloride) for improved purification and stability

Analytical Characterization

Mass Spectrometry

The compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 206, corresponding to its molecular weight plus a proton. Fragmentation patterns would likely include loss of the amine group and cleavage between the piperidine and pyridine rings.

Chromatographic Behavior

The chromatographic behavior of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would be influenced by its basic functional groups. In liquid chromatography, it would likely:

  • Exhibit good retention on reverse-phase columns when acidified mobile phases are used

  • Show characteristic retention on silica under appropriate conditions

  • Require basic additives in the mobile phase to minimize peak tailing

Structural FeaturePotential Therapeutic Relevance
Piperidine ringCommon in CNS-active drugs, including antipsychotics and analgesics
Primary aminePotential hydrogen bonding interactions with biological targets
Pyridine moietyCan interact with various receptors and enzymes
Ethyl linkerProvides conformational flexibility for receptor binding

Research Applications

As a heterocyclic compound with multiple functional groups, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine could serve as:

  • A building block for the synthesis of more complex molecules

  • A ligand in coordination chemistry

  • A probe for studying receptor-ligand interactions

Industrial Applications

Potential industrial applications might include:

  • Intermediate in pharmaceutical manufacturing

  • Component in catalyst systems

  • Building block for specialty chemicals

Biological Activity and Pharmacological Properties

Predicted Biological Targets

Based on structural similarities to known bioactive compounds, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine might interact with several biological targets:

Potential TargetRationalePossible Therapeutic Area
Dopamine receptorsPiperidine motif common in dopaminergic drugsNeuropsychiatric disorders
Serotonin receptorsNitrogen-containing heterocycles often interact with serotonergic systemMood disorders, anxiety
Cholinergic systemPyridine analogues can affect cholinergic transmissionCognitive disorders
Histamine receptorsAminopiperidines can show antihistamine activityAllergy, inflammation

Structure-Activity Relationships

The biological activity of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would likely be influenced by:

  • The position of the nitrogen in the pyridine ring (4-position rather than 2- or 3-position)

  • The presence of the primary amine at the 4-position of piperidine

  • The stereochemistry at the ethyl linker

Modifications to these structural features would be expected to result in different biological activity profiles.

Comparison with Structural Analogs

Structural Variations and Their Impact

Table 3 presents a comparison of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine with related compounds, highlighting structural differences and their potential impact on properties:

CompoundKey Structural DifferencesExpected Impact on Properties
(1-Pyridin-4-yl)piperidineNo ethyl linker, no 4-amine groupLower solubility in water, different binding profile
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-aminePyridine nitrogen at 2-positionDifferent electronic distribution, altered hydrogen bonding patterns
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amineN-methyl group on 4-amine, pyridine nitrogen at 2-positionIncreased lipophilicity, reduced H-bond donation capability

Current Research and Future Directions

Research Gaps

There are several areas where further research on 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would be valuable:

  • Detailed synthetic procedures and optimization

  • Experimental determination of physicochemical properties

  • Crystal structure analysis

  • Biological activity screening against various targets

  • Structure-activity relationship studies with systematic modifications

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